
1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 3-methylbutyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane can be achieved through various methods, including:
Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst such as rhodium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as alcohols, ethers, or amines can be formed.
Oxidation Products: Carboxylic acids, ketones, or aldehydes may be produced.
Reduction Products: Alkanes or alcohols are typical products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane exerts its effects depends on the specific context of its use. Generally, the compound’s reactivity is influenced by the strained cyclopropane ring and the presence of the chloromethyl group, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 3-methylbutyl group, leading to different reactivity and applications.
1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and reaction conditions.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3-methylbutyl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-8(2)3-4-9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
ONNDWLGRXXWKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


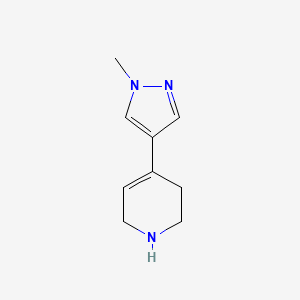
amine](/img/structure/B13153655.png)
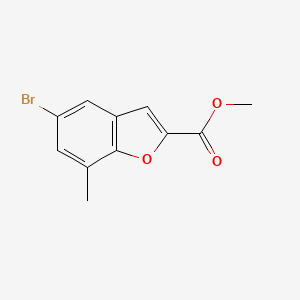
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
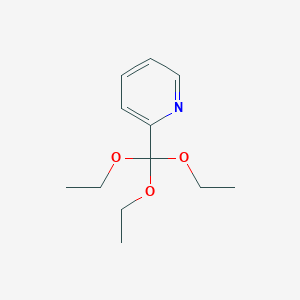
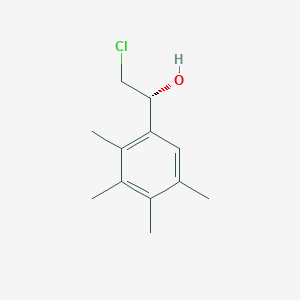
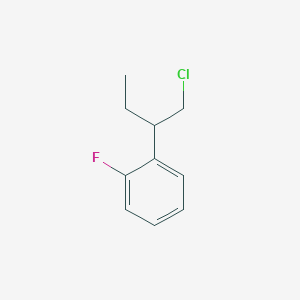

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)
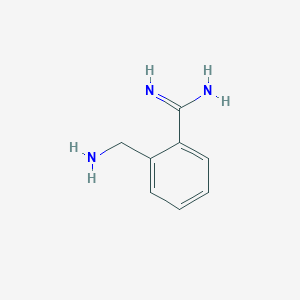

![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13153750.png)
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)
